molecular formula C15H21Cl2N3O B2497867 1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride CAS No. 1427378-97-9

1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride

Cat. No.: B2497867
CAS No.: 1427378-97-9
M. Wt: 330.25
InChI Key: BCDOMQSJLPBHDU-UHFFFAOYSA-N
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Description

1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride is a synthetic organic compound that features a pyrrolidine ring, an oxazole ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride typically involves multiple steps:

  • Formation of the Oxazole Ring:

    • The oxazole ring can be synthesized via a cyclization reaction involving a nitrile and an aldehyde in the presence of a base.
    • Reaction conditions: Typically, a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is used in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Attachment of the Methylphenyl Group:

    • The methylphenyl group is introduced through a Friedel-Crafts alkylation reaction.
    • Reaction conditions: This reaction often uses a Lewis acid catalyst such as aluminum chloride (AlCl3) in an aromatic solvent like benzene or toluene.
  • Formation of the Pyrrolidine Ring:

    • The pyrrolidine ring is formed via a reductive amination reaction.
    • Reaction conditions: This step typically involves the use of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in a solvent like ethanol or methanol.

Industrial Production Methods:

  • Industrial production of this compound would likely involve optimization of the above synthetic routes for scale-up, focusing on yield, purity, and cost-effectiveness.
  • Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized at the amine group to form corresponding oxides or hydroxylamines.

    • Common reagents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
    • Major products: N-oxides, hydroxylamines.
  • Reduction: The oxazole ring can be reduced to form dihydro- or tetrahydro-oxazole derivatives.

    • Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
    • Major products: Dihydro-oxazole, tetrahydro-oxazole.
  • Substitution: The methylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

    • Common reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
    • Major products: Halogenated derivatives, substituted phenyl derivatives.

Scientific Research Applications

1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, pain, or microbial growth, depending on its specific biological activity.

Comparison with Similar Compounds

  • 1-{[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine
  • 1-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine
  • 1-{[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine
  • Uniqueness:

    • The presence of the methyl group on the phenyl ring can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it unique compared to its analogs.
  • This detailed overview provides a comprehensive understanding of 1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

    Properties

    IUPAC Name

    1-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]pyrrolidin-3-amine;dihydrochloride
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H19N3O.2ClH/c1-11-2-4-12(5-3-11)15-8-14(19-17-15)10-18-7-6-13(16)9-18;;/h2-5,8,13H,6-7,9-10,16H2,1H3;2*1H
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BCDOMQSJLPBHDU-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(C=C1)C2=NOC(=C2)CN3CCC(C3)N.Cl.Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H21Cl2N3O
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    330.2 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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